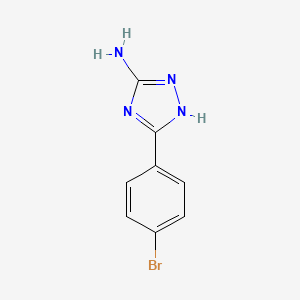

5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-bromophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTCEROZEXTJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355209 | |

| Record name | 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54464-13-0 | |

| Record name | 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Structural Elucidation of 5 4 Bromophenyl 4h 1,2,4 Triazol 3 Amine

Development and Optimization of Synthetic Pathways to 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine

The construction of the 3-amino-5-aryl-1,2,4-triazole scaffold is a well-documented process in organic chemistry, with multiple pathways available for its synthesis. The optimization of these routes for this compound involves a careful study of starting materials, reaction conditions, and purification methods to maximize yield and purity.

The synthesis of this compound typically involves the condensation and subsequent cyclization of two key precursors: a source of the C5-aryl group and a C3-N-N backbone. A common and effective pathway is the reaction between 4-bromobenzonitrile (B114466) and aminoguanidine (B1677879) hydrochloride or bicarbonate.

In this reaction, the nitrile carbon of 4-bromobenzonitrile serves as an electrophile, which is attacked by the terminal nucleophilic nitrogen of aminoguanidine. This initial addition forms an amidrazone intermediate. The kinetics of this step are influenced by factors such as the solvent system, temperature, and the presence of a base to free the aminoguanidine from its salt form. The reaction rate is generally accelerated at higher temperatures.

An alternative pathway involves the use of 4-bromobenzohydrazide, which can react with a cyanamide (B42294) source. The reactivity of these precursors is governed by the nucleophilicity of the hydrazine (B178648) and the electrophilicity of the cyanamide.

Significant research has focused on optimizing reaction conditions to improve both the yield and purity of 5-substituted-3-amino-1,2,4-triazoles. Conventional methods often involve refluxing the reactants in a high-boiling point solvent, such as n-butanol or isopropanol, for several hours. nih.gov The addition of a base, like potassium carbonate, is often necessary to facilitate the reaction, particularly when using aminoguanidine salts. nih.gov

Microwave-assisted synthesis has emerged as a superior technique for enhancing yields and dramatically reducing reaction times. mdpi.com The direct condensation of carboxylic acids with aminoguanidine bicarbonate under controlled microwave conditions has been shown to produce high yields of the desired triazole. mdpi.com Optimization studies have explored the effects of the molar ratio of reactants, reaction time, and temperature on the final product yield. mdpi.com

Purity is typically achieved through recrystallization of the crude product from a suitable solvent, such as ethanol. mdpi.com The progress of the reaction and the purity of the final compound are monitored using techniques like thin-layer chromatography (TLC). nih.gov

Table 1: Comparison of Synthetic Conditions for 1,2,4-Triazole (B32235) Formation

| Method | Catalyst/Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |

|---|---|---|---|---|---|

| Conventional Heating | K₂CO₃ | n-Butanol | 120 | 8-10 h | 69-93 |

| Microwave Irradiation | HCl | i-PrOH | 150 | 15 min | 85 |

| Microwave (Solvent-Free) | HCl | None | 150 | 10 min | 86 |

Data is illustrative of typical syntheses for 5-substituted-3-amino-1,2,4-triazoles. nih.govmdpi.com

The formation of the 1,2,4-triazole ring from 4-bromobenzonitrile and aminoguanidine proceeds through a well-defined mechanism that controls the final regiochemistry.

Amidrazone Formation : The first step is the nucleophilic addition of the -NH₂ group of aminoguanidine to the electrophilic carbon of the nitrile group in 4-bromobenzonitrile. This forms a key intermediate, N-guanyl-4-bromobenzamidrazone.

Intramolecular Cyclization : The amidrazone intermediate then undergoes an intramolecular cyclization. The terminal amino group of the amidrazone attacks the imine carbon.

Aromatization : The resulting heterocyclic intermediate eliminates ammonia (B1221849) (or water, depending on the precise reaction conditions and intermediates) to form the stable, aromatic 1,2,4-triazole ring.

This reaction pathway selectively yields the this compound isomer. The regioselectivity is inherent to the structure of the aminoguanidine precursor and the subsequent cyclization mechanism, which favors the formation of the 3-amino-5-aryl substitution pattern. The tautomeric 4H-form is generally understood to be in equilibrium with the 1H-form. nih.gov

Modern synthetic approaches increasingly prioritize green chemistry principles to reduce environmental impact. nih.gov For the synthesis of this compound and its analogs, several green strategies have been successfully implemented.

Microwave-assisted organic synthesis (MAOS) is a cornerstone of this approach. It offers significant advantages over conventional heating, including drastically reduced reaction times (from hours to minutes), lower energy consumption, and often improved reaction yields and purities. mdpi.comsbmu.ac.ir The direct use of carboxylic acids and aminoguanidine bicarbonate under microwave irradiation represents a highly efficient and green method. mdpi.com

Definitive Structural Characterization and Confirmation of this compound

The unambiguous confirmation of the molecular structure of this compound requires a combination of spectroscopic and analytical techniques. While methods like NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy provide essential information about the molecular framework and functional groups, single-crystal X-ray diffraction provides the most definitive evidence of its solid-state conformation and supramolecular arrangement. nih.govmdpi.com

Single-crystal X-ray diffraction (SCXRD) is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not widely reported, analysis of closely related bromophenyl-substituted triazole and other heterocyclic structures allows for a detailed prediction of its key structural features. iucr.orgcardiff.ac.uk

An SCXRD analysis would be expected to reveal:

Molecular Geometry : The planarity of the 1,2,4-triazole ring and the precise bond lengths and angles within the molecule.

Conformation : The dihedral angle between the plane of the triazole ring and the plane of the 4-bromophenyl ring. This angle is influenced by steric hindrance and crystal packing forces.

Intermolecular Interactions : The presence of intermolecular hydrogen bonds is highly anticipated. The amino group (-NH₂) and the N-H of the triazole ring can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as acceptors. These interactions would dictate the formation of extended supramolecular architectures, such as chains or sheets, within the crystal lattice. iucr.org

Table 2: Illustrative Crystallographic Parameters for a Substituted Aryl-Triazole

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 9 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 28 |

| β (°) | 90 - 105 |

| Volume (ų) | 1200 - 2200 |

| Z (molecules/unit cell) | 2 or 4 |

| Key Interactions | N-H···N hydrogen bonds |

Note: This table presents typical data based on published crystal structures of similar bromophenyl-heterocyclic compounds and is for illustrative purposes only. cardiff.ac.ukresearchgate.net

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of compounds in solution. For a molecule such as this compound, a combination of ¹H and ¹³C NMR spectroscopy would provide detailed information about its proton and carbon framework.

Based on published data for analogous compounds, such as the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine series, the expected NMR spectral features for the title compound can be predicted. nih.gov The ¹H NMR spectrum would likely exhibit characteristic signals for the protons of the 4-bromophenyl ring, typically as a set of doublets due to para-substitution. The protons of the amine group (NH₂) and the triazole NH would appear as distinct singlets, which may be exchangeable with D₂O.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the 4-bromophenyl ring would show four distinct signals, and the two carbon atoms of the triazole ring would also have characteristic chemical shifts.

A representative dataset for a similar compound, 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, is presented below to illustrate the expected chemical shifts. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Triazole Derivative nih.gov

| Nucleus | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H | 7.39–7.44 (m) | H3 and H5 of 4-fluorophenyl ring |

| 7.70–7.73 (m) | H5 of 3-bromophenyl ring | |

| 7.76–7.97 (m) | H4 of 3-bromophenyl ring | |

| 8.04–8.08 (m) | H2 and H6 of 4-fluorophenyl ring, H6 of 3-bromophenyl ring | |

| 8.73 (s) | ArNH | |

| 9.13 (s) | Triazole NH |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the confident assignment of a molecular formula. For this compound, HRMS would be used to confirm its molecular formula of C₈H₇BrN₄. The presence of the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

For instance, the electrospray ionization (ESI) mass spectrum of a related compound, 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, showed (M+1)⁺ and (M+2)⁺ peaks at m/z 333.01 and 333.99, respectively, which corresponds to its molecular formula C₁₄H₁₀BrFN₄. nih.gov A similar pattern would be expected for the title compound.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are often complementary.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine and triazole groups, typically in the region of 3100-3500 cm⁻¹. The C=N stretching vibrations of the triazole ring would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. The C-Br stretching vibration would be observed at lower frequencies, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic ring would be expected to give a strong Raman signal.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (amine and triazole) | 3100 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=N (triazole ring) | 1600 - 1650 | Stretching |

| C=C (aromatic ring) | 1450 - 1600 | Stretching |

Electronic Circular Dichroism (ECD) for Chiral Analogs (if applicable)

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound itself, which is achiral, an ECD spectrum would not be observed.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent, then ECD spectroscopy would be a crucial tool for determining the absolute configuration of the stereocenters. The experimental ECD spectrum would be compared with the theoretically calculated spectrum to make this assignment. At present, there is no information in the reviewed literature regarding the synthesis or ECD analysis of chiral analogs of this compound.

Computational and Theoretical Investigations of 5 4 Bromophenyl 4h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Currently, there is no published research detailing the quantum chemical properties of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine.

Density Functional Theory (DFT) Studies on Ground State Properties

No specific DFT studies detailing the optimized geometry, bond lengths, bond angles, or dihedral angles for this compound have been found in the existing literature. Such studies would be foundational for understanding the molecule's stable three-dimensional conformation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available. FMO analysis is crucial for predicting the chemical reactivity, kinetic stability, and electronic transport properties of a molecule, but this has yet to be performed or published for this specific triazole derivative.

Molecular Electrostatic Potential (MEP) Surface Mapping for Interaction Sites

MEP surface maps are instrumental in identifying the electron-rich and electron-deficient regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding. No literature containing MEP analysis for this compound could be located.

NBO Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insight into charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. This level of detailed electronic structure investigation has not been reported for this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

MD simulations are used to study the dynamic behavior of a molecule over time, providing information on its conformational flexibility and stability in various environments (e.g., in solution). There are no published MD simulation studies for this compound.

Molecular Docking Studies of this compound with Biological Targets

While molecular docking has been performed for similar triazole compounds against various biological targets, specific docking studies for this compound are absent from the scientific literature. Research on related molecules has explored interactions with targets like the colchicine-binding site of tubulin, but these findings are not directly applicable to the title compound. nih.govresearchgate.net

Prediction of Ligand-Protein Binding Modes and Affinities

Detailed computational studies predicting the specific ligand-protein binding modes and affinities for this compound are not extensively available in the public literature. However, research on the closely related isomer, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, offers valuable insights into the potential interactions of this class of compounds. For instance, molecular docking studies of these 3-bromophenyl analogs against the tubulin-combretastatin A-4 binding site (PDB ID: 5LYJ) have been performed to investigate their anticancer potential. nih.govsemanticscholar.org

These studies revealed that the binding affinities for a series of ten different N-aryl substituted 3-bromophenyl analogs were significant, with docking scores ranging from -6.502 to -8.341 kcal/mol. nih.govsemanticscholar.org This suggests that the brominated phenyl-triazole scaffold fits effectively into the target protein's binding pocket. The variation in binding affinities across the series was primarily influenced by the nature of the substituent on the N-aryl group.

Table 1: Predicted Binding Affinities of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs with Tubulin (PDB ID: 5LYJ) (Note: Data is for the 3-bromophenyl isomer, not the 4-bromophenyl target compound)

| Compound Analog (Substituent) | Binding Affinity (kcal/mol) |

|---|---|

| 4-fluorophenyl | -7.531 |

| 4-chlorophenyl | -7.712 |

| 4-bromophenyl | -7.893 |

| 4-iodophenyl | -8.011 |

| 4-methylphenyl | -7.645 |

| 2-methylphenyl | -7.421 |

| 4-methoxyphenyl | -7.982 |

| 3,4,5-trimethoxyphenyl | -8.341 |

| 3-chloro-4-fluorophenyl | -8.149 |

| 2,4-difluorophenyl | -7.852 |

Source: Adapted from studies on 3-bromophenyl analogs. nih.govsemanticscholar.org

Identification of Key Interacting Residues and Binding Site Characteristics

For the analogous 3-bromophenyl compounds, computational analyses identified key electrostatic interactions, including hydrogen bonds and halogen bonds, as crucial for stabilizing the ligand-protein complex. nih.govsemanticscholar.org One notable interaction involved a hydrogen bond between the ligand and the amino acid residue Asn258 within the tubulin binding site. nih.govsemanticscholar.org The 1,2,4-triazole (B32235) ring, a common pharmacophore, is known to participate in such hydrogen bonding interactions, which can enhance binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of the Compound

Specific QSAR models for derivatives of this compound are not readily found in the reviewed literature. However, the principles of QSAR have been applied to other series of brominated 1,2,4-triazole derivatives to understand how structural modifications influence their biological activity. zsmu.edu.ua

Descriptor Generation and Selection for Predictive Models

In general QSAR studies of related heterocyclic compounds, a wide array of molecular descriptors are generated to build predictive models. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Connectivity indices that describe the topology of the molecule.

Geometrical Descriptors: 3D aspects of the molecule such as molecular surface area and volume.

Quantum-Chemical Descriptors: Properties like HOMO/LUMO energies, dipole moment, and partial charges on atoms, which are calculated using quantum mechanics.

Physicochemical Descriptors: Lipophilicity (LogP), molar refractivity, and polar surface area (PSA).

For a series of 1,2,4-triazole derivatives, the selection of these descriptors is critical. For example, in a study on 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols, descriptors related to the size and aromaticity of substituents were found to be important predictors of toxicity. zsmu.edu.ua The goal is to select a subset of descriptors that have a strong correlation with the biological activity being studied while having low correlation among themselves to avoid redundancy.

Statistical Validation and Applicability Domain Assessment

A robust QSAR model must undergo rigorous statistical validation. Key statistical parameters used for this purpose include:

Coefficient of Determination (r²): Measures the goodness of fit of the model to the training data.

Cross-validated Coefficient of Determination (q²): Assesses the predictive power of the model through internal validation techniques like leave-one-out (LOO) cross-validation. A reasonable 3D-QSAR model established for a series of menthol-derived 1,2,4-triazoles reported a q² of 0.514 and an r² of 0.991. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development.

The applicability domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. This is crucial to ensure that predictions for new compounds, such as novel derivatives of this compound, are trustworthy.

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

While specific in silico ADME data for this compound is not available, studies on the 3-bromophenyl analogs provide a useful reference. nih.govsemanticscholar.org These properties were predicted using software like SwissADME. A key finding was that none of the ten tested analogs violated Lipinski's rule of five, suggesting good potential for drug-likeness and oral bioavailability. nih.gov

Table 2: Predicted ADME Properties for Analogs of 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine (Note: Data is for the 3-bromophenyl isomer, not the 4-bromophenyl target compound)

| Property | Predicted Outcome for Analogs | Significance |

|---|---|---|

| Lipinski's Rule of Five | No violations | Indicates good drug-likeness and potential for oral absorption. |

| Gastrointestinal (GI) Absorption | High (predicted) | Suggests the compounds are likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | Indicates potential for activity in the central nervous system. |

| CYP450 Inhibition | Predicted to inhibit some isoforms | Suggests potential for drug-drug interactions. |

| Bioavailability Score | 0.55 | A reasonable score indicating the compound has drug-like properties. |

Source: Adapted from ADME studies on 3-bromophenyl analogs. nih.govsemanticscholar.org

These predictions help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities, such as poor absorption or potential for drug interactions.

Computational Assessment of Potential Toxicity and Drug-Drug Interactions of this compound

Computational, or in silico, toxicology has emerged as a crucial component in the early stages of drug discovery and development. These methods offer a rapid and cost-effective means of predicting the potential toxicity of chemical compounds, thereby helping to identify and deprioritize molecules with unfavorable safety profiles before they advance to more resource-intensive preclinical and clinical testing. This section details the computational assessment of the potential toxicity and drug-drug interactions of this compound and its analogs.

While direct computational toxicity data for this compound is not extensively available in the public domain, studies on structurally similar compounds, such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, provide valuable insights into the potential toxicological profile of this class of molecules.

One such study utilized the ProTox-II software to predict the toxicity of a series of ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. The software predicted the median lethal dose (LD50) for these compounds to be within the range of 440 to 500 mg/kg. Based on this predicted LD50 range, all of the analyzed compounds were classified under toxicity class IV. This classification suggests a relatively low level of acute toxicity for this group of compounds.

The following table summarizes the predicted toxicity data for these analogs:

| Compound Series | Predicted LD50 (mg/kg) | Predicted Toxicity Class |

| 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | 440 - 500 | IV |

It is important to note that these predictions are for structural analogs and, while informative, may not be fully representative of the toxicity profile of this compound. Further computational and experimental studies on the specific compound are necessary for a definitive assessment of its toxicity.

Biological and Pharmacological Evaluation of 5 4 Bromophenyl 4h 1,2,4 Triazol 3 Amine

In Vitro Antimicrobial Efficacy Studies

No specific studies detailing the in vitro antimicrobial efficacy of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine were identified. The broader class of 1,2,4-triazole (B32235) derivatives has been a subject of interest in the search for new antimicrobial agents, with various analogs exhibiting a range of activities.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Specific data on the antibacterial activity of this compound against Gram-positive and Gram-negative bacterial strains are not available in the reviewed literature. While some derivatives of 1,2,4-triazole have shown antibacterial properties, this specific compound has not been evaluated.

Antifungal Potency Against Pathogenic Yeasts and Filamentous Fungi

There is no available data on the antifungal potency of this compound against pathogenic yeasts and filamentous fungi. Research on related triazole compounds has indicated potential antifungal activity, a well-known characteristic of the azole class of compounds, but specific testing on this molecule has not been reported.

Investigational Antiviral Activity against Select Viral Replicons

No studies were found that investigated the antiviral activity of this compound against any viral replicons. The 1,2,4-triazole nucleus is a component of some antiviral drugs, but the antiviral potential of this specific compound remains undetermined.

Analysis of Bacterial Resistance Mechanisms and Compound Susceptibility

In the absence of data on its antibacterial activity, there is consequently no information regarding the mechanisms of bacterial resistance to this compound or its susceptibility profile against resistant bacterial strains.

Anticancer and Cytotoxicity Assessments in Cell Culture Models

Selective Cytotoxicity Profiling Across Diverse Cancer Cell Lines

Specific data on the selective cytotoxicity of this compound across diverse cancer cell lines is not available. However, a study on a positional isomer, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, has been conducted. This related compound demonstrated varied growth inhibition against a panel of 58 human cancer cell lines. For instance, one of the tested analogs of the 3-bromophenyl isomer showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75. mdpi.comnih.govresearchgate.net Another analog of the same isomer was most effective against the SNB-75, UO-31 (renal cancer), CCRF-CEM (leukemia), EKVX (non-small cell lung cancer), and OVCAR-5 (ovarian cancer) cell lines, with PGI values of 38.94%, 30.14%, 26.92%, 26.61%, and 23.12%, respectively, at a concentration of 10⁻⁵ M. mdpi.comnih.govresearchgate.net It is important to note that these findings are for a different isomer and cannot be directly extrapolated to this compound.

Mechanisms of Cell Death Induction (Apoptosis, Necrosis, Autophagy)

No studies were found that investigated the mechanisms of cell death, such as apoptosis, necrosis, or autophagy, induced by this compound in any cell line.

Cell Cycle Perturbation and DNA Damage Response Analysis

There is no available data on the effects of this compound on cell cycle progression or the induction of DNA damage responses in cancer cells or other cell types.

Modulation of Oncogenic Signaling Pathways and Gene Expression

Research on the modulation of specific oncogenic signaling pathways or alterations in gene expression profiles following treatment with this compound is not present in the current scientific literature.

Anti-inflammatory and Immunomodulatory Investigations

Inhibition of Pro-inflammatory Cytokine Production

No data could be located regarding the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, or IL-1β.

Modulation of Inflammatory Mediators and Enzyme Activities (e.g., COX, LOX)

There are no published findings on the modulatory effects of this compound on inflammatory mediators or its inhibitory activity against enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Impact on Immune Cell Proliferation and Activation

The impact of this compound on the proliferation and activation of immune cells, such as T-cells and B-cells, has not been reported in the scientific literature.

Enzyme Inhibition and Receptor Modulation Studies

There is no available scientific literature detailing the specific enzyme inhibition or receptor modulation properties of this compound.

Specific Enzyme Target Identification and Inhibition Kinetics

To date, no studies have been published that identify specific enzyme targets for this compound. Research on analogous structures containing the 1,2,4-triazole core suggests potential for enzyme inhibition, but direct evidence and kinetic data for the title compound are lacking.

Ligand-Receptor Binding Assays and Functional Agonist/Antagonist Profiling

There are no reports of ligand-receptor binding assays or functional profiling to determine if this compound acts as an agonist or antagonist at any specific receptor.

Neuropharmacological Activities and Central Nervous System (CNS) Effects (if indicated)

Specific neuropharmacological investigations into the effects of this compound on the central nervous system have not been reported. While some bromophenyl-triazole derivatives have been explored for anticonvulsant properties, this specific amine has not been the subject of such studies.

Modulation of Neurotransmitter Systems and Ion Channels

There is no available data on the modulation of neurotransmitter systems or ion channels by this compound.

Other Investigational Biological Activities (e.g., Antioxidant, Antidiabetic, etc.)

While various 1,2,4-triazole derivatives have been investigated for a range of other biological activities, including antioxidant and antidiabetic potentials, no such studies have been specifically conducted on this compound. Reports on the antioxidant activity of other amino-triazole derivatives suggest that this class of compounds can possess radical scavenging properties, but experimental data for the title compound is not available.

Mechanistic Investigations and Cellular Insights into 5 4 Bromophenyl 4h 1,2,4 Triazol 3 Amine Action

Molecular Target Identification and Validation Strategies

Identifying the direct molecular targets of a compound is a critical step in understanding its mechanism of action. This process typically involves a combination of biochemical and genetic approaches to isolate and validate the protein(s) with which the compound interacts to elicit its biological effects.

Affinity chromatography is a powerful technique used to isolate potential binding partners of a small molecule from a complex mixture of cellular proteins. nih.gov For 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, this would involve chemically modifying the compound to immobilize it onto a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a cellular lysate. Proteins that bind to the compound are retained on the support while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry-based proteomics.

While specific data for this compound is not available, in silico molecular docking studies on a closely related positional isomer, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, have suggested that tubulin could be a potential molecular target. These computational models predict that the compound binds to the combretastatin (B1194345) A-4 binding site of tubulin. This hypothesis, however, requires experimental validation through techniques like affinity chromatography.

Table 1: Illustrative Data from Proteomics-Based Target Identification of a Hypothetical Triazole Compound

| Identified Protein | Mass Spectrometry Score | Fold Enrichment | Putative Function |

| Tubulin Beta Chain | 258 | 15.2 | Cytoskeleton formation |

| Heat Shock Protein 90 | 197 | 8.5 | Protein folding |

| Carbonic Anhydrase II | 154 | 6.1 | pH regulation |

This table is a hypothetical representation of data that could be obtained from an affinity chromatography-proteomics experiment and does not represent actual data for this compound.

For instance, if tubulin is a hypothesized target of this compound, one could use siRNA to specifically reduce tubulin expression in cancer cells. The effect of tubulin knockdown on cell viability and morphology would then be compared to the effects of the compound. A correlation in the observed phenotypes would support the on-target activity of the compound.

Cellular Pharmacokinetics and Subcellular Localization Studies

Understanding how a compound enters, accumulates in, and is removed from cells, as well as where it localizes within the cell, is crucial for interpreting its biological activity.

To determine the rate and extent of cellular uptake, cells are incubated with the compound, and at various time points, the intracellular concentration is measured, typically using liquid chromatography-mass spectrometry (LC-MS). nih.gov To distinguish between passive diffusion and active transport, uptake experiments can be performed at different temperatures (as active transport is energy-dependent and reduced at lower temperatures) or in the presence of inhibitors of known drug transporters. dovepress.com

Efflux mechanisms, whereby cells actively pump the compound out, are often mediated by ATP-binding cassette (ABC) transporters. The involvement of these transporters can be investigated by co-incubating the cells with the compound and a known ABC transporter inhibitor. An increase in intracellular accumulation of the compound in the presence of the inhibitor would suggest it is a substrate for that efflux pump.

To visualize the subcellular distribution of this compound, it can be chemically modified with a fluorescent tag. nih.gov This allows for its detection within living cells using fluorescence microscopy. nih.gov Co-localization studies, where the cells are also treated with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), can reveal if the compound accumulates in a particular cellular compartment. researchgate.net This information is vital, as the subcellular location of a compound can provide clues about its molecular target and mechanism of action. For example, the synthesis of fluorescently labeled 1,2,4-triazole-peptide conjugates has been reported for targeted delivery and imaging in brain tumor cells. nih.govacs.org

Metabolic Stability and Biotransformation Pathways

The metabolic stability of a compound determines its half-life in a biological system and the nature of its metabolites, which may have their own biological activities or toxicities.

In vitro metabolic stability is commonly assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The disappearance of the parent compound over time is monitored by LC-MS. nih.gov

To identify the biotransformation pathways, the reaction mixture from the microsome incubation is analyzed for the presence of new molecular species (metabolites). The structure of these metabolites can be elucidated using tandem mass spectrometry (MS/MS). Common metabolic transformations for compounds like this compound could include hydroxylation of the phenyl ring, N-oxidation of the triazole ring, or conjugation with glutathione. Studies on the metabolism of 3-amino-1,2,4-triazole in rats have identified metabolites such as 3-amino-5-mercapto-1,2,4-triazole (B94436) and 3-amino-1,2,4-triazolyl-(5)-mercapturic acid. nih.gov

Table 2: Representative Metabolic Stability Data for a Series of Triazole Analogs

| Compound | Microsomal Half-life (min) | Intrinsic Clearance (µL/min/mg protein) | Major Metabolite(s) Identified |

| Analog A | 45 | 15.4 | Hydroxylated phenyl |

| Analog B | > 120 | < 5.8 | N-oxide |

| Analog C | 15 | 46.2 | Glucuronide conjugate |

This table provides an example of metabolic stability data for a series of hypothetical triazole compounds and does not represent actual data for this compound.

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

The assessment of a compound's metabolic stability is a critical early step in drug discovery, providing insights into its likely persistence in the body and potential for oral bioavailability. axispharm.comwuxiapptec.com This is typically evaluated using in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism.

Hepatic Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. wuxiapptec.comevotec.com Microsomal stability assays are widely used to determine a compound's intrinsic clearance by these enzymes. axispharm.com In a typical assay, this compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.com The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound allows for the calculation of its in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocytes: While microsomes are excellent for studying Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. nih.gov Therefore, assays using primary hepatocytes are considered the gold standard for in vitro metabolism studies as they contain both Phase I and Phase II enzymes, as well as transporters, providing a more comprehensive picture of a compound's metabolic fate. nih.govresearchgate.net Similar to microsomal assays, this compound would be incubated with suspended or plated hepatocytes, and its depletion over time would be measured to determine its metabolic stability. springernature.com

The data generated from these assays, as illustrated in the hypothetical table below, would be crucial for predicting the in vivo pharmacokinetic properties of this compound.

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Human Hepatocytes | Rat Hepatocytes |

| In Vitro Half-life (t½, min) | 65 | 45 | 90 | 70 |

| Intrinsic Clearance (CLint, µL/min/mg protein or per million cells) | 15.4 | 22.2 | 11.1 | 14.3 |

Identification and Characterization of Major Metabolites

Identifying the metabolites of a drug candidate is as important as determining its stability. Metabolites can have their own pharmacological activity or toxicity, and understanding their structure is essential for a complete safety and efficacy profile.

Following incubation of this compound with hepatic microsomes or hepatocytes, the resulting mixture would be analyzed by high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) to detect and identify potential metabolites. By comparing the mass spectra of the incubations with and without the parent compound, and by analyzing the fragmentation patterns, the chemical structures of the metabolites can be elucidated.

For triazole-based compounds, common metabolic pathways include hydroxylation of the aromatic rings, N-dealkylation, and oxidation of the triazole ring. nih.gov Furthermore, studies on other triazole fungicides have identified common metabolites such as 1,2,4-triazole (B32235) (T), triazolylalanine (TA), and triazolylacetic acid (TAA). oup.comhse.gov.uk It is plausible that this compound could undergo similar biotransformations.

Table 2: Potential Major Metabolites of this compound

| Metabolite | Proposed Structure/Modification | Method of Identification |

| M1 | Hydroxylation of the bromophenyl ring | LC-HR-MS/MS |

| M2 | Oxidation of the triazole ring | LC-HR-MS/MS |

| M3 | Cleavage of the triazole ring to form 1,2,4-triazole | LC-HR-MS/MS |

| M4 | Conjugation with glucuronic acid (Phase II) | LC-HR-MS/MS |

Note: This table presents hypothetical metabolites based on common metabolic pathways of related compounds. Specific experimental identification for this compound is required for confirmation.

Phenotypic Screening and High-Throughput Assay Development

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in a cell or organism's phenotype, without a preconceived notion of the drug's target. revvity.comwikipedia.org This strategy is particularly useful for discovering first-in-class medicines. nih.gov

Development of Automated Assays for Specific Biological Endpoints

To efficiently screen large numbers of compounds, including this compound and its analogs, automated high-throughput screening (HTS) assays are essential. wikipedia.orgdrugtargetreview.com These assays are designed to measure specific biological endpoints in a miniaturized, multi-well plate format. drugtargetreview.com

The development of such an assay would involve selecting a cell line relevant to a particular disease, and a measurable parameter that reflects the disease phenotype. This could range from cell viability and proliferation to more complex endpoints such as protein expression, cellular morphology, or the activation of specific signaling pathways. nih.gov Automation of liquid handling, incubation, and data acquisition using robotic systems allows for the rapid and reproducible testing of thousands of compounds. drugtargetreview.com For example, an automated assay could be developed to assess the effect of this compound on the viability of cancer cell lines or its ability to modulate inflammatory responses in immune cells.

Identification of Novel Phenotypes Induced by the Compound

Beyond testing for a specific, predefined activity, phenotypic screening can also be used to uncover unexpected or novel biological effects of a compound. High-content screening (HCS) is a sophisticated form of phenotypic screening that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. revvity.com

By treating cells with this compound and staining for various cellular components (e.g., nucleus, cytoskeleton, specific organelles), HCS can reveal changes in cell shape, size, texture, and the subcellular localization of proteins. researchgate.net This multiparametric analysis can generate a unique "phenotypic fingerprint" for the compound, which can then be compared to the fingerprints of compounds with known mechanisms of action. This approach could reveal novel activities for this compound, potentially leading to new therapeutic applications. For instance, a small molecule could be found to induce changes in mitochondrial morphology, suggesting an effect on cellular metabolism or apoptosis. pnas.org

Structure Activity Relationship Sar Studies and Rational Analogue Design of 5 4 Bromophenyl 4h 1,2,4 Triazol 3 Amine Derivatives

Systematic Modification of the 4H-1,2,4-Triazol-3-amine Core

Derivatization at the Amino Group (-NH2) Position

The exocyclic amino group at the C3 position of the triazole ring is a key site for derivatization. Studies on analogous compounds, such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, have provided valuable insights into the impact of substitutions at this position on biological activity. nih.gov The introduction of various aryl groups has been shown to modulate the anticancer efficacy of the parent compound.

A study on a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed that the nature and position of substituents on the N-aryl ring play a crucial role in their anticancer activity. nih.gov For instance, the presence of a 2,6-dimethylphenyl group at the amino position resulted in a compound with the most significant anticancer activity across a panel of cancer cell lines. nih.gov This suggests that steric bulk at the ortho positions of the N-aryl ring may be favorable for activity. In contrast, other substitutions, such as 4-methoxy and 2-chloro, also conferred notable activity against specific cancer cell lines, indicating that electronic effects also contribute to the SAR. nih.gov

The table below summarizes the anticancer activity of a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which serves as a valuable model for understanding the potential effects of similar modifications on the 4-bromophenyl scaffold. The data is presented as the mean percent growth inhibition (PGI) across a panel of cancer cell lines.

| Compound | N-Aryl Substituent | Mean PGI (%) |

|---|---|---|

| Analog 1 | 4-Fluorophenyl | - |

| Analog 2 | 4-Chlorophenyl | - |

| Analog 3 | 4-Bromophenyl | - |

| Analog 4 | 4-Methoxyphenyl | Notable Activity |

| Analog 5 | 2-Chlorophenyl | 41.25 (against CNS cancer cell line SNB-75) |

| Analog 6 | 2,4-Dichlorophenyl | - |

| Analog 7 | 2-Methylphenyl | 30.09 (against CNS cancer cell line SNB-75) |

| Analog 8 | 2,6-Dichlorophenyl | 38.94 (against CNS cancer cell line SNB-75) |

| Analog 9 | 2,6-Dimethylphenyl | Most Significant Activity |

| Analog 10 | Phenyl | - |

Substitutions and Transformations on the Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, with the N4 position being a common site for substitution in related scaffolds. Alkylation or arylation at the N4 position can significantly alter the molecule's conformation and its ability to act as a hydrogen bond donor or acceptor. While specific studies on N4-substituted 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine are limited, research on other 1,2,4-triazole derivatives indicates that this position is critical for biological activity. For instance, in a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amines, the nature of the substituent at the N4 position was found to be a key determinant of their anti-lung cancer activity.

Transformations involving the triazole nitrogens can also lead to the formation of fused heterocyclic systems, which can be explored for novel biological activities. Such modifications can lock the conformation of the molecule and introduce new interaction points with biological targets.

Exploration of Substituent Effects on the Phenyl Ring

The 5-(4-bromophenyl) moiety is another critical component of the pharmacophore. Modifications to this ring, including altering the electronic and steric properties of the substituents and changing their positions, can have a profound impact on the compound's activity and selectivity.

Electronic and Steric Effects of Various Para-Substituents

The bromine atom at the para position of the phenyl ring is an electron-withdrawing group and can participate in halogen bonding, which can be a crucial interaction with biological targets. Replacing the bromine atom with other substituents can help to probe the electronic and steric requirements for optimal activity.

Electron-donating groups (e.g., -OCH3, -CH3) at the para position can increase the electron density of the phenyl ring and may enhance π-π stacking interactions with aromatic residues in a binding pocket.

Electron-withdrawing groups (e.g., -NO2, -CF3) can decrease the electron density and may favor different types of interactions.

Steric bulk is another important factor. Replacing the bromine atom with a smaller (e.g., fluorine) or larger (e.g., iodine) halogen, or with bulky alkyl groups, can help to define the size of the binding pocket.

Positional Isomerism and Halogen Scan on the Phenyl Ring

The position of the bromine atom on the phenyl ring is crucial for activity. Studies on related compounds have explored 2-bromophenyl and 3-bromophenyl isomers. nih.govzsmu.edu.ua A systematic comparison of the 2-bromo, 3-bromo, and 4-bromo isomers of 5-phenyl-4H-1,2,4-triazol-3-amine would provide valuable information on the optimal substitution pattern for a given biological target.

A "halogen scan," involving the synthesis and evaluation of analogs with fluorine, chlorine, bromine, and iodine at the para position, is a common strategy to fine-tune the electronic and steric properties of a lead compound. The variation in electronegativity, polarizability, and size of the halogen atoms can lead to significant differences in binding affinity and pharmacokinetic properties. For example, a 4-fluorophenyl analog might exhibit different metabolic stability compared to the 4-bromophenyl parent compound.

Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Potency and Selectivity

To further optimize the this compound scaffold, advanced medicinal chemistry strategies such as bioisosteric replacement and scaffold hopping can be employed.

Bioisosteric replacement involves substituting a group or an atom with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For the 5-(4-bromophenyl) moiety, potential bioisosteric replacements could include:

Other halogenated phenyl rings.

Phenyl rings with other substituents that mimic the electronic and steric properties of bromine.

Heteroaromatic rings such as pyridyl, thienyl, or pyrazolyl rings, which can introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic profile.

The 1,2,4-triazole ring itself can be considered a bioisostere of an amide bond, offering improved metabolic stability. researchgate.net

Scaffold hopping is a more drastic approach that involves replacing the central core of the molecule with a structurally different scaffold while maintaining the spatial arrangement of the key pharmacophoric features. nih.gov For the this compound scaffold, a scaffold hopping strategy could involve replacing the 1,2,4-triazole ring with other five- or six-membered heterocyclic rings that can present the 4-bromophenyl group and the amino (or derivatized amino) group in a similar orientation. This strategy can lead to the discovery of novel chemotypes with improved drug-like properties and potentially different intellectual property landscapes.

Combinatorial Chemistry and Parallel Synthesis for Library Generation

The exploration of the structure-activity relationship (SAR) for derivatives of this compound is greatly accelerated by the use of combinatorial chemistry and parallel synthesis techniques. These methodologies allow for the rapid generation of large, diverse libraries of analogues, enabling a systematic investigation of the impact of various structural modifications on biological activity. Solution-phase parallel synthesis is a particularly effective strategy for creating focused libraries of 1,2,4-triazole derivatives. acs.orgnih.govnih.govacs.org

A common approach to generating a library of derivatives based on the this compound scaffold involves a multi-component reaction strategy. This typically begins with the core intermediate, which can be synthesized in several steps. For instance, a substituted aniline (B41778) can be used as a starting point to construct the triazole ring. nih.gov Once the core this compound is in hand, diversification can be achieved by reacting it with a variety of building blocks in a parallel fashion.

For example, a library of N-aryl derivatives can be synthesized by treating various substituted phenylsemicarbazides with 4-bromobenzonitrile (B114466). nih.gov This reaction can be carried out in a multi-well format, with each well containing a different substituted phenylsemicarbazide, leading to a library of compounds with diverse substituents on the amine group.

Another point of diversification is the phenyl ring at the 5-position. A library could be generated by starting with a range of substituted benzoic acids, which are then converted to the corresponding triazole derivatives. researchgate.net This allows for the exploration of the effects of different substituents on the phenyl ring. The use of automated liquid handlers and purification systems can further streamline this process, enabling the efficient production and purification of the compound library. nih.gov

Below is an interactive data table illustrating a hypothetical library of this compound derivatives generated via parallel synthesis, showcasing the diversity of possible substitutions at the R1 and R2 positions.

| Compound ID | R1 (at N4) | R2 (on Phenyl at C5) | Synthesis Method |

| BPTA-001 | H | 4-Br | Multi-step synthesis |

| BPTA-002 | CH3 | 4-Br | N-alkylation |

| BPTA-003 | Phenyl | 4-Br | Buchwald-Hartwig coupling |

| BPTA-004 | H | 4-Cl | Starting from 4-chlorobenzoic acid |

| BPTA-005 | H | 4-F | Starting from 4-fluorobenzoic acid |

| BPTA-006 | H | 4-OCH3 | Starting from 4-methoxybenzoic acid |

| BPTA-007 | Benzyl | 4-Br | N-alkylation |

| BPTA-008 | 4-Chlorophenyl | 4-Br | Buchwald-Hartwig coupling |

Development of Predictive SAR Models and Pharmacophore Hypotheses for Lead Optimization

To rationalize the SAR data obtained from the screening of compound libraries and to guide the design of more potent and selective analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore hypothesis generation are employed. These predictive models are instrumental in the lead optimization phase of drug discovery.

Predictive SAR Models:

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the structural features of the this compound derivatives and their biological activity. nih.govrsc.org These studies involve aligning a set of synthesized compounds and calculating their steric and electrostatic fields. Statistical methods are then used to correlate these fields with the observed biological activities, resulting in a predictive model.

For a series of 1,2,4-triazole derivatives, a 3D-QSAR model can reveal key structural requirements for activity. For example, a model might indicate that bulky substituents at a particular position on the phenyl ring are favorable for activity, while electronegative groups at another position are detrimental. nih.gov These insights allow medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved activity.

The table below presents hypothetical data from a 3D-QSAR study on a series of this compound derivatives, illustrating the correlation between predicted and experimental biological activities.

| Compound ID | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Residual |

| BPTA-001 | 1.5 | 1.3 | 0.2 |

| BPTA-002 | 0.8 | 0.9 | -0.1 |

| BPTA-003 | 2.3 | 2.5 | -0.2 |

| BPTA-004 | 0.5 | 0.6 | -0.1 |

| BPTA-005 | 1.1 | 1.0 | 0.1 |

| BPTA-006 | 3.0 | 2.8 | 0.2 |

| BPTA-007 | 0.2 | 0.3 | -0.1 |

| BPTA-008 | 4.5 | 4.2 | 0.3 |

Pharmacophore Hypotheses:

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. By analyzing the structures of a set of active this compound derivatives, a pharmacophore hypothesis can be generated. sci-hub.se This model serves as a 3D query for virtual screening of compound databases to identify novel scaffolds or for guiding the design of new analogues that fit the pharmacophore.

For instance, a pharmacophore model for a series of 1,2,4-triazole-based inhibitors might consist of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and an aromatic ring, all with specific spatial relationships to one another. nih.gov The 1,2,3-triazole ring system, a close analogue, is often considered a good bioisostere and pharmacophore in drug design. researchgate.net The development of such models can lead to the discovery of highly potent inhibitors. sci-hub.se

The following table outlines a hypothetical pharmacophore model derived from a series of active this compound derivatives.

| Pharmacophoric Feature | Location/Vector | Tolerance (Å) |

| Hydrogen Bond Donor | Amine group (N-H) | 1.2 |

| Hydrogen Bond Acceptor | Triazole Nitrogen (N2 or N4) | 1.0 |

| Aromatic Ring | Bromophenyl group | 1.5 |

| Hydrophobic Group | Substituent on the amine | 2.0 |

By integrating combinatorial synthesis with computational modeling, the process of lead optimization for derivatives of this compound can be significantly streamlined, leading to the more rapid identification of drug candidates with improved efficacy and selectivity.

Preclinical Development Considerations and Safety Profile of 5 4 Bromophenyl 4h 1,2,4 Triazol 3 Amine

In Vitro ADMET Profiling and Risk Assessment

A series of in vitro assays are typically employed to predict the pharmacokinetic and safety properties of a compound.

The ability of a compound to be absorbed and distributed in the body is heavily influenced by its membrane permeability and aqueous solubility. Currently, specific experimental data on the membrane permeability and aqueous solubility of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine are not available in the public domain. These assessments would typically involve assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across biological membranes and kinetic or thermodynamic solubility assays to determine its dissolution characteristics in aqueous media.

The extent to which a compound binds to plasma proteins, such as albumin, affects its free concentration and, consequently, its efficacy and clearance. Detailed experimental studies on the plasma protein binding of this compound have not been reported. Such evaluations are crucial for understanding its distribution potential within the body.

Cytochrome P450 (CYP) enzymes are central to the metabolism of many drugs. The potential of this compound to inhibit or induce major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a critical safety assessment to predict potential drug-drug interactions. As of now, specific data from in vitro studies assessing the CYP inhibition and induction potential of this compound are not publicly available.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant concern in drug development due to the risk of cardiac arrhythmias. There is currently no published data from specific in vitro patch-clamp or other screening assays on the hERG channel inhibition potential of this compound.

Preliminary Genotoxicity and Mutagenicity Studies (e.g., Ames Test, Micronucleus Assay)

Assessing the genotoxic and mutagenic potential of a compound is a fundamental component of its safety profile. Standard assays include the bacterial reverse mutation assay (Ames test) and the in vitro or in vivo micronucleus assay to detect chromosomal damage. There are no publicly accessible research findings from genotoxicity and mutagenicity studies conducted on this compound.

General Cytotoxicity Screening in Non-Target Mammalian Cell Lines

Evaluating the cytotoxic effects of a compound on non-cancerous mammalian cell lines helps to determine its general cellular toxicity and therapeutic index. Specific data from cytotoxicity assays of this compound in non-target cell lines are not available in the reviewed literature.

Considerations for Formulation Development for Biological Experimentation

The successful preclinical evaluation of any potential therapeutic agent hinges on the development of an appropriate formulation that allows for consistent and reproducible administration in biological systems. For the compound this compound, which is predicted to have limited aqueous solubility due to its aromatic and heterocyclic structure, careful consideration of its formulation is critical for obtaining meaningful data in biological experimentation. The primary challenges in formulating this compound are likely its poor solubility in aqueous media and the need to maintain its stability under various experimental conditions.

Given the hydrophobic nature of the bromophenyl group and the crystalline structure of the triazole ring, enhancing the aqueous solubility of this compound is a key step for in vitro and in vivo studies. Several well-established techniques can be employed to improve the solubility of poorly soluble drugs and are applicable to this compound. longdom.orgnih.gov The selection of an appropriate method will depend on the specific requirements of the biological assay, including the desired concentration, the tolerance of the biological system to excipients, and the route of administration.

Common strategies for solubility enhancement include physical and chemical modifications. nih.gov Physical modifications focus on altering the physical properties of the compound, such as particle size reduction through micronization or nanosuspension, or modifying the crystal habit to create more soluble amorphous forms. nih.govwjbphs.com Chemical modifications involve the use of excipients or altering the chemical environment to favor dissolution. nih.gov

For this compound, several approaches could be systematically investigated:

Co-solvency: This is one of the most straightforward and widely used techniques for solubilizing poorly soluble compounds for preclinical studies. longdom.orgwjbphs.com It involves the addition of a water-miscible organic solvent in which the compound has higher solubility. Common co-solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycols (PEGs), and propylene (B89431) glycol. wjbphs.com The selection and concentration of the co-solvent must be carefully optimized to ensure the compound remains in solution upon dilution into aqueous biological media while minimizing solvent-related toxicity to the biological system.

pH Adjustment: The 1,2,4-triazole (B32235) ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium. acs.org The amine substituent also provides a site for protonation. By adjusting the pH of the formulation, it may be possible to ionize the molecule, thereby increasing its interaction with water and enhancing its solubility. This approach requires determining the pKa of the compound and assessing its stability at different pH values. However, the use of non-physiological pH can be a limitation due to potential toxicity and the risk of precipitation upon administration into a buffered biological environment. globalresearchonline.net

Use of Surfactants and Micellar Solubilization: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous medium. Non-ionic surfactants such as Tweens and Cremophors are often used in pharmaceutical formulations.

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (in this case, the bromophenyl group) is encapsulated within the cyclodextrin (B1172386) cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to increased solubility. nih.gov Different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) can be screened to find the most effective complexing agent.

The following table summarizes potential approaches for enhancing the solubility of this compound in biological media.

| Approach | Description | Potential Advantages | Potential Disadvantages |

| Co-solvency | Addition of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 300) to the formulation. longdom.orgwjbphs.com | Simple to prepare and evaluate; can significantly increase solubility. longdom.org | Potential for compound precipitation upon dilution; solvent toxicity. wjbphs.com |

| pH Adjustment | Altering the pH of the vehicle to ionize the compound, thereby increasing its aqueous solubility. globalresearchonline.net | Can be effective for ionizable compounds; simple to implement. | Risk of precipitation at physiological pH; potential for local or systemic toxicity due to non-physiological pH. globalresearchonline.net |

| Micellar Solubilization | Use of surfactants (e.g., Tweens, Cremophor EL) to form micelles that encapsulate the compound. | Can achieve high drug loading; suitable for both oral and parenteral administration. | Potential for surfactant-related toxicity; complex formulation development. |

| Cyclodextrin Complexation | Formation of inclusion complexes with cyclodextrins (e.g., HP-β-CD) to increase apparent solubility. nih.gov | Can significantly enhance solubility and stability; generally well-tolerated. | Limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins at high concentrations. |

Stability studies should be conducted to evaluate the degradation of the compound under various conditions. A typical stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, would need to be developed and validated to separate the parent compound from any potential degradation products.

Key stability assessments would include:

pH-Dependent Stability: The stability of this compound should be evaluated across a range of pH values, typically from acidic to basic conditions (e.g., pH 2, 7.4, and 9). This is important to understand its stability in different biological compartments (e.g., stomach, blood) and to assess the feasibility of pH adjustment for solubility enhancement. The compound would be incubated in buffers of different pH at a controlled temperature, and samples would be analyzed at various time points to determine the rate of degradation.

Solvent Stability: The stability of the compound in the selected co-solvents or other formulation vehicles should be assessed. This is important to ensure that the formulation itself does not contribute to the degradation of the compound. The compound would be dissolved in the neat solvents and their aqueous dilutions and stored under defined conditions (e.g., room temperature, 4°C) for a specified period.

In Vitro Stability in Biological Media: To mimic the conditions of in vitro assays, the stability of the compound should be evaluated in relevant biological media, such as cell culture medium or plasma. This helps to identify any potential for enzymatic or chemical degradation in the experimental system.

The following table outlines a hypothetical stability assessment plan for this compound.

| Parameter | Conditions | Time Points | Analytical Method |

| pH Stability | Aqueous buffers at pH 2, 4, 7.4, and 9; stored at 25°C and 40°C. | 0, 24, 48, 72 hours; 1, 2, 4 weeks | HPLC-UV |

| Solvent Stability | DMSO, Ethanol, PEG 300 (100% and 10% aqueous solutions); stored at 25°C and 4°C. | 0, 24, 48, 72 hours; 1, 2, 4 weeks | HPLC-UV |

| In Vitro Stability | Cell culture medium (e.g., DMEM with 10% FBS), rat plasma; incubated at 37°C. | 0, 1, 2, 4, 8, 24 hours | HPLC-MS/MS |

By systematically evaluating these formulation parameters, a suitable vehicle can be developed for the preclinical assessment of this compound, ensuring its adequate solubility and stability for reliable biological experimentation.

Potential Applications and Future Research Directions for 5 4 Bromophenyl 4h 1,2,4 Triazol 3 Amine

Prospects as a Lead Compound in Pharmaceutical Drug Discovery

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore, known to be a component of compounds with a vast range of biological activities, including analgesic, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. researchgate.net The subject compound, 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, is a key intermediate for preparing various biologically active molecules with potential antitumor, antibacterial, antiviral, or neuroprotective effects. biosynce.com

Significant research has focused on the anticancer potential of its analogs. A study investigating a series of ten new 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed noteworthy anticancer activity. researchgate.net These compounds were tested against 58 cancer cell lines, with several demonstrating significant growth inhibition. researchgate.netmdpi.com For instance, one analog, compound 4e , was particularly effective against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25%. researchgate.netmdpi.com Another analog, 4i , was identified as the most promising in the series based on its mean growth percent, exhibiting notable activity against five different cancer cell lines. researchgate.netmdpi.com

The mechanism for this anticancer activity is believed to be the inhibition of tubulin polymerization. researchgate.netmdpi.com Molecular docking studies have shown that these triazole analogs can efficiently bind to the colchicine-binding site of tubulin, a critical protein for cell division, thereby disrupting microtubule formation and inhibiting cancer cell proliferation. researchgate.netmdpi.com

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Activity expressed as Percent Growth Inhibition (PGI) at a 10⁻⁵ M concentration.

| Compound | Most Susceptible Cancer Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| 4e | SNB-75 (CNS Cancer) | 41.25% |

| 4i | SNB-75 (CNS Cancer) | 38.94% |

| UO-31 (Renal Cancer) | 30.14% | |

| CCRF-CEM (Leukemia) | 26.92% | |

| EKVX (Non-Small Cell Lung Cancer) | 26.61% | |

| OVCAR-5 (Ovarian Cancer) | 23.12% |

Utility as a Chemical Probe for Elucidating Biological Pathways

While direct studies utilizing this compound as a chemical probe are not yet prevalent, its potential in this area is significant, particularly due to the established mechanism of its analogs as tubulin inhibitors. researchgate.netmdpi.com Chemical probes are small molecules used to study and manipulate biological systems. Given that the analogs of the title compound bind to the colchicine (B1669291) site on tubulin, the core structure of this compound is an excellent candidate for developing probes to investigate the intricacies of microtubule dynamics.

By functionalizing the parent compound—for example, by attaching a fluorescent tag or a biotinylated label—researchers could create powerful tools for biological research. nih.gov Such probes would allow for the direct visualization of tubulin polymerization and depolymerization in living cells, offering insights into the cellular processes of mitosis, intracellular transport, and cell structure maintenance. mdpi.com These tools could be instrumental in screening for other tubulin-targeting agents and in further dissecting the roles of microtubules in both healthy and diseased states, such as cancer and neurodegenerative disorders. nih.govmdpi.com

Potential in Material Science, Analytical Chemistry, or Catalysis

The applications of triazole derivatives extend beyond pharmaceuticals into the realm of material science. nih.gov The high nitrogen content and aromatic nature of the 1,2,4-triazole ring make it a valuable component in the design of advanced materials. These derivatives have been explored for applications in optoelectronics, where they can be incorporated into organic light-emitting diodes (OLEDs) due to their luminescent properties. nih.gov They are also investigated as corrosion inhibitors.

Specifically, the synthesis of highly conjugated 4H-1,2,4-triazole derivatives has been shown to yield compounds with high luminescence and quantum efficiency. nih.gov The synthetic versatility of the triazole core, often utilizing methods like the Suzuki cross-coupling reaction, allows for the creation of a diverse library of materials with tailored photophysical properties. mdpi.com While research on this compound in this context is still nascent, its structure provides a key building block for synthesizing larger, conjugated systems suitable for these advanced applications.

Challenges and Opportunities in the Development of Triazole-Based Agents

Despite their promise, the development of triazole-based therapeutic agents is not without its challenges. A primary concern, particularly in the context of antifungal triazoles, is the emergence of drug resistance. Furthermore, achieving high specificity for the target protein to minimize off-target effects and potential toxicity is a constant hurdle in drug design. For some applications, the stability of triazole compounds under different environmental conditions, such as varying pH and temperature, can also be a limitation.

However, these challenges are met with significant opportunities. The 1,2,4-triazole scaffold is considered a "privileged" structure in medicinal chemistry because of its favorable physicochemical properties, metabolic stability, and its ability to engage in hydrogen bonding, which facilitates strong interactions with biological targets. The opportunity lies in the rational design and structural optimization of new triazole derivatives. By creating hybrid molecules that combine the triazole core with other pharmacophores, researchers can enhance potency, improve selectivity, and overcome resistance mechanisms. The synthetic accessibility of the triazole ring allows for extensive modification to fine-tune its pharmacological profile, opening up a vast chemical space for the discovery of next-generation drugs.

Future Research Trajectories for this compound and its Synthesized Analogs

The future for this compound and its derivatives is rich with possibilities. A primary research direction will be the continued synthesis and biological evaluation of new analogs to build a comprehensive structure-activity relationship (SAR) profile. This will involve modifying the substituents on both the phenyl ring and the amine group to optimize anticancer activity and explore other therapeutic potentials, such as antimicrobial and neuroprotective effects. biosynce.com

A second major trajectory involves the development of this compound into a chemical probe. As discussed, creating fluorescently or otherwise tagged versions of this molecule could provide invaluable tools for cell biology, particularly for studying the tubulin cytoskeleton. nih.gov